molecular formula C7H11F3N4O2 B2522490 (3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid CAS No. 2219374-35-1

(3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid

Cat. No.: B2522490
CAS No.: 2219374-35-1
M. Wt: 240.186
InChI Key: VWCDWIUDSNQLCE-TYSVMGFPSA-N
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Description

(3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid: is a compound of interest in various fields of chemistry and biology. The compound consists of a pyrrolidine ring substituted with an azido group at the 3-position and a methyl group at the 4-position, combined with 2,2,2-trifluoroacetic acid. This unique structure imparts specific chemical properties and reactivity, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Azido-4-methylpyrrolidine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the pyrrolidine ring. This can be achieved through various methods, such as the cyclization of appropriate precursors.

    Azidation: The introduction of the azido group at the 3-position is a critical step. This can be done using sodium azide (NaN₃) in the presence of a suitable solvent and catalyst.

    Methylation: The methyl group is introduced at the 4-position using methylating agents like methyl iodide (CH₃I) under basic conditions.

    Combination with 2,2,2-Trifluoroacetic Acid: The final step involves the reaction of the synthesized (3S,4R)-3-Azido-4-methylpyrrolidine with 2,2,2-trifluoroacetic acid to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of (3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The azido group can undergo oxidation to form nitrenes, which are highly reactive intermediates.

    Reduction: Reduction of the azido group can yield amines, which can further participate in various chemical reactions.

    Substitution: The azido group can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.

    Substitution Reagents: Halides, thiols, and other nucleophiles.

Major Products

    Amines: From reduction of the azido group.

    Nitrenes: From oxidation of the azido group.

    Substituted Pyrrolidines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique reactivity allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is used to study the effects of azido and trifluoroacetyl groups on biological systems. It serves as a probe for investigating enzyme mechanisms and protein interactions.

Medicine

In medicine, derivatives of (3S,4R)-3-Azido-4-methylpyrrolidine are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of (3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid involves the interaction of its functional groups with molecular targets. The azido group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The trifluoroacetyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-3-Azido-4-ethylpyrrolidine: Similar structure but with an ethyl group instead of a methyl group.

    (3S,4R)-3-Azido-4-phenylpyrrolidine: Contains a phenyl group, offering different reactivity and applications.

    (3S,4R)-3-Azido-4-hydroxypyrrolidine: Hydroxy group provides different chemical properties and biological activities.

Uniqueness

(3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid is unique due to the combination of the azido and trifluoroacetyl groups, which confer specific reactivity and stability. This makes it particularly valuable for applications requiring precise chemical modifications and stability under various conditions.

Properties

IUPAC Name

(3S,4R)-3-azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.C2HF3O2/c1-4-2-7-3-5(4)8-9-6;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3;(H,6,7)/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCDWIUDSNQLCE-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1N=[N+]=[N-].C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H]1N=[N+]=[N-].C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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